molecular formula C13H7BrFN3O2S B2940198 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 1021131-60-1

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2940198
CAS No.: 1021131-60-1
M. Wt: 368.18
InChI Key: GJGUJISSJJNVSY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromothiophene, an oxadiazole, and a fluorobenzamide. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The bromine atom on the thiophene ring and the fluorine atom on the benzamide could potentially undergo various substitution reactions. The oxadiazole ring is generally stable but could participate in reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through the bromothiophen and oxadiazol functional groups, which are known to have significant biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUJISSJJNVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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